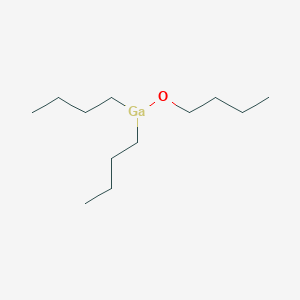
Butoxy(dibutyl)gallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butoxy(dibutyl)gallane is an organogallium compound that features a gallium atom bonded to butoxy and dibutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy(dibutyl)gallane typically involves the reaction of gallium trichloride with butyl lithium reagents in the presence of butanol. The reaction proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
GaCl3+3BuLi→Ga(Bu)3+3LiCl
This intermediate, tri-n-butylgallium, can then be reacted with butanol to form this compound:
Ga(Bu)3+BuOH→Ga(Bu)2(OBu)+BuH
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butoxy(dibutyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides and butyl derivatives.
Reduction: Reduction reactions can yield gallium hydrides and butyl alcohols.
Substitution: The butoxy and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, alkoxides, and amines are employed for substitution reactions.
Major Products
The major products formed from these reactions include gallium oxides, gallium hydrides, and various substituted gallium compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butoxy(dibutyl)gallane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential as a biological probe for studying gallium’s interactions with biomolecules is being explored.
Medicine: Research is ongoing into its use in developing gallium-based pharmaceuticals for treating infections and cancer.
Industry: It is used in the production of gallium-containing materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism by which Butoxy(dibutyl)gallane exerts its effects involves the interaction of the gallium atom with various molecular targets. Gallium can mimic iron in biological systems, disrupting iron-dependent processes in microorganisms and cancer cells. The butoxy and dibutyl groups modulate the compound’s solubility and reactivity, enhancing its effectiveness in specific applications.
Comparación Con Compuestos Similares
Similar Compounds
Tri-n-butylgallium: Similar in structure but lacks the butoxy group.
Gallium trichloride: A simpler gallium compound used in various chemical reactions.
Gallium hydrides: Compounds with hydrogen atoms bonded to gallium.
Uniqueness
Butoxy(dibutyl)gallane is unique due to the presence of both butoxy and dibutyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other organogallium compounds.
Propiedades
Número CAS |
105551-65-3 |
|---|---|
Fórmula molecular |
C12H27GaO |
Peso molecular |
257.06 g/mol |
Nombre IUPAC |
butoxy(dibutyl)gallane |
InChI |
InChI=1S/C4H9O.2C4H9.Ga/c1-2-3-4-5;2*1-3-4-2;/h2-4H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1 |
Clave InChI |
ABEUOYWWEMSPDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Ga](CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
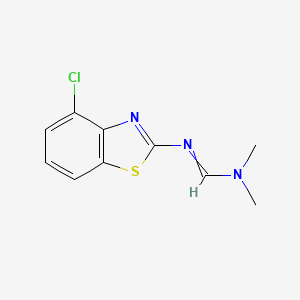
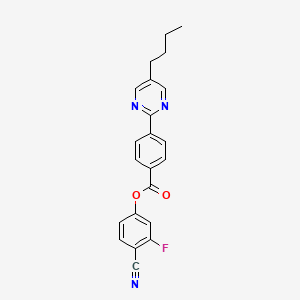
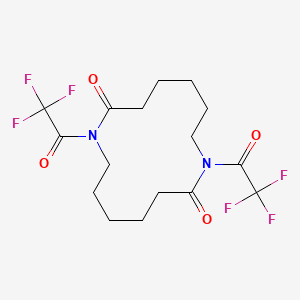

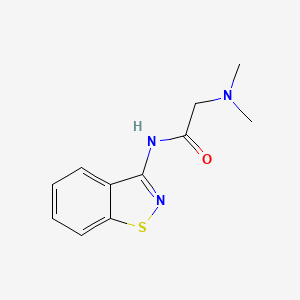

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
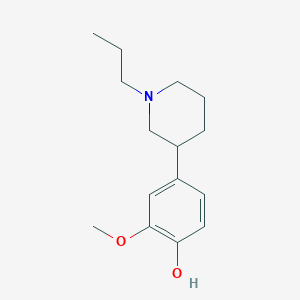
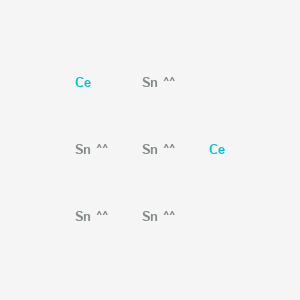
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
